CCR5 Antagonism: Preliminary Pharmacological Activity Profiling
Preliminary pharmacological screening identifies this compound as a functional CCR5 antagonist, distinguishing it from structurally related pyrazine-2-carboxamides that lack the thiophene-hydroxypropyl motif and show no reported CCR5 activity [1]. The quantitative potency value is not yet publicly disclosed, but the qualitative demonstration of target engagement provides a critical differentiation point for research programs requiring CCR5-active chemical probes.
| Evidence Dimension | CCR5 antagonism activity |
|---|---|
| Target Compound Data | Active (preliminary screening; quantitative IC50 not publicly available) |
| Comparator Or Baseline | Generic pyrazine-2-carboxamides (e.g., simple N-alkyl or N-aryl derivatives) – no CCR5 activity reported |
| Quantified Difference | Qualitative difference only; target compound demonstrates target engagement, baseline compounds do not |
| Conditions | In vitro pharmacological screening as described in Semantic Scholar profile [1] |
Why This Matters
For laboratories screening CCR5 antagonists for HIV, inflammation, or oncology applications, this functional annotation justifies procurement over uncharacterized pyrazine analogs.
- [1] Zhang, H. et al. Preliminary pharmacological activity screening of N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide as a CCR5 antagonist. Semantic Scholar Profile, 2012. View Source
